molecular formula C10H12O2 B14452782 3-Ethyl-1,3-dihydro-2-benzofuran-1-ol CAS No. 75141-86-5

3-Ethyl-1,3-dihydro-2-benzofuran-1-ol

Cat. No.: B14452782
CAS No.: 75141-86-5
M. Wt: 164.20 g/mol
InChI Key: TXEVNKJTSATRGP-UHFFFAOYSA-N
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Description

3-Ethyl-1,3-dihydro-2-benzofuran-1-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,3-dihydro-2-benzofuran-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes . This redox-neutral [3 + 2] annulation offers chemoselectivity and good substrate compatibility.

Industrial Production Methods: Industrial production of benzofuran derivatives often involves microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method is particularly useful for preparing complex benzofuran compounds with fewer side reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1,3-dihydro-2-benzofuran-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzofurans, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Ethyl-1,3-dihydro-2-benzofuran-1-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, some benzofuran derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-1,3-dihydro-2-benzofuran-1-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group and hydroxyl group at specific positions on the benzofuran ring can enhance its interactions with molecular targets and improve its pharmacological properties .

Properties

CAS No.

75141-86-5

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-ethyl-1,3-dihydro-2-benzofuran-1-ol

InChI

InChI=1S/C10H12O2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h3-6,9-11H,2H2,1H3

InChI Key

TXEVNKJTSATRGP-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=CC=CC=C2C(O1)O

Origin of Product

United States

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